

# Cross-Referencing Spectral Data of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Comparative Guide

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## Compound of Interest

	<i>Methyl 4-(hydroxymethyl)cyclohexanecarboxylate</i>
Compound Name:	
Cat. No.:	B180981

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This guide provides a comprehensive comparison of the spectral data for **Methyl 4-(hydroxymethyl)cyclohexanecarboxylate** against a structurally similar alternative, Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. By cross-referencing data from established databases, this document aims to facilitate accurate compound identification and characterization. All data is presented in a clear, comparative format, supported by detailed experimental protocols for data acquisition.

## Spectral Data Comparison

The following table summarizes the key spectral features for **Methyl 4-(hydroxymethyl)cyclohexanecarboxylate** and Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, based on data retrieved from public spectral databases.

Spectral Data Type	Methyl 4-(hydroxymethyl)cyclohexanecarboxylate	Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
<sup>1</sup> H NMR (ppm)	Predicted shifts include signals for the methoxy group, the cyclohexyl ring protons, and the hydroxymethyl group protons.	Predicted shifts are expected for the ethoxy group (a quartet and a triplet), the cyclohexyl ring protons, and the hydroxymethyl group protons.
<sup>13</sup> C NMR (ppm)	Predicted signals include the carbonyl carbon of the ester, the methoxy carbon, carbons of the cyclohexyl ring, and the carbon of the hydroxymethyl group.[1]	Predicted signals include the carbonyl carbon of the ester, the two carbons of the ethoxy group, carbons of the cyclohexyl ring, and the carbon of the hydroxymethyl group.
IR (cm <sup>-1</sup> )	Characteristic peaks are expected for O-H stretching (broad), C-H stretching (alkane), C=O stretching (ester), and C-O stretching.	Similar characteristic peaks are expected for O-H stretching (broad), C-H stretching (alkane), C=O stretching (ester), and C-O stretching.
Mass Spec. (m/z)	Predicted [M+H] <sup>+</sup> : 173.11722, [M+Na] <sup>+</sup> : 195.09916.[2]	Molecular Weight: 186.25 g/mol .[3] Predicted spectral data is available on databases like PubChem.[3]

## Experimental Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for acquiring and cross-referencing spectral data of a chemical compound with existing databases.

## Workflow for Spectral Data Cross-Referencing

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. PubChemLite - Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]
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